4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has unique properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This process is known as esterification. The specific synthetic route for this compound may involve the use of pentanamide and benzoic acid derivatives under controlled conditions to achieve the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bond.
Substitution: Electrophiles such as nitric acid for nitration or sulfuric acid for sulfonation can be used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert their effects. The phenyl ring can participate in aromatic interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with comparable chemical behavior.
Phenyl salicylate: An ester with analgesic and antiseptic properties.
Uniqueness
4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE is unique due to its specific structural features, such as the pentanamide moiety and the E-configuration of the imino group. These features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C19H20N2O3 |
---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[4-[(E)-(pentanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-18(22)21-20-14-15-10-12-17(13-11-15)24-19(23)16-7-5-4-6-8-16/h4-8,10-14H,2-3,9H2,1H3,(H,21,22)/b20-14+ |
InChI-Schlüssel |
KTKFJZKHUYFQCL-XSFVSMFZSA-N |
Isomerische SMILES |
CCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.